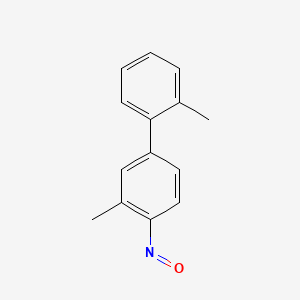

3,2'-Dimethyl-4-nitrosobiphenyl

描述

属性

CAS 编号 |

70786-64-0 |

|---|---|

分子式 |

C14H13NO |

分子量 |

211.26 g/mol |

IUPAC 名称 |

2-methyl-4-(2-methylphenyl)-1-nitrosobenzene |

InChI |

InChI=1S/C14H13NO/c1-10-5-3-4-6-13(10)12-7-8-14(15-16)11(2)9-12/h3-9H,1-2H3 |

InChI 键 |

CKEUKHXGPKXTTF-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N=O)C |

规范 SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N=O)C |

其他CAS编号 |

70786-64-0 |

同义词 |

3,2'-dimethyl-4-nitrosobiphenyl DMNOBP |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The carcinogenicity and chemical reactivity of 3,2'-Dimethyl-4-nitrosobiphenyl have been compared to several analogs, including o-nitrosotoluene, nitrosobenzene, and 4,4'-difluoro-2-nitrodiphenyl. Key findings are summarized below:

Carcinogenicity Profiles

Mechanistic Insights :

- The methyl groups in this compound enhance metabolic activation by cytochrome P450 enzymes, leading to DNA adduct formation (e.g., N7-guanine adducts) .

- In contrast, o-nitrosotoluene and nitrosobenzene lack the biphenyl structure, reducing their ability to form stable DNA cross-links .

- Fluorinated analogs like 4,4'-difluoro-2-nitrodiphenyl exhibit altered electronic properties, decreasing nitroso group reactivity .

Physicochemical Properties

| Property | This compound | o-Nitrosotoluene | Nitrosobenzene | 4,4'-Difluoro-2-nitrodiphenyl |

|---|---|---|---|---|

| Molecular Weight | ~242 g/mol (estimated) | 135 g/mol | 107 g/mol | 265 g/mol |

| Solubility | Low (lipophilic) | Moderate in DMSO | Low in water | Low (fluorophilic) |

| Reactivity | High (nitroso group + methyl) | Moderate | Low | Moderate (fluorine effects) |

Key Differences :

- The biphenyl backbone of this compound increases its persistence in biological systems compared to monocyclic analogs like nitrosobenzene.

- Fluorine atoms in 4,4'-difluoro-2-nitrodiphenyl reduce metabolic oxidation rates, as seen in similar halogenated aromatics .

Toxicokinetic Comparisons

- Bioactivation Pathways: this compound undergoes hepatic N-oxidation to form reactive electrophiles, which bind to DNA . o-Nitrosotoluene is primarily metabolized to o-toluidine, a known bladder carcinogen, but with slower adduct formation kinetics .

- Elimination :

Critical Research Findings

- Hecht et al. (1983) demonstrated that this compound induced tumors in 85% of hamsters at 50 mg/kg doses, compared to 30% for o-nitrosotoluene .

- DNA Adduct Analysis: Methyl-substituted nitroso compounds form more stable adducts than non-methylated analogs, correlating with higher carcinogenic potency .

- Structural-Activity Relationship (SAR): The biphenyl system and methyl groups synergistically enhance carcinogenicity by stabilizing reactive intermediates .

准备方法

Catalyst Screening and Optimization

The choice of catalyst profoundly impacts coupling efficiency. In CN104529786A, Ms-Pd (a mesoporous palladium catalyst) achieved superior yields (98%) compared to PdCl₂ (90%) or Pd(PPh₃)₄ (lower yields). This aligns with broader catalytic trends, where ligand-free palladium systems enhance activity for electron-deficient substrates. Table 1 summarizes catalyst performance from the patent:

Table 1. Catalyst Screening for Biphenyl Synthesis

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Ms-Pd | 40 | Toluene | 98 |

| PdCl₂ | 40 | Methanol | 90 |

| Pd(PPh₃)₄ | 30 | DMF | 75 |

Ms-Pd’s high surface area and stability enable recyclability, critical for industrial scalability. For nitroso-containing substrates, which are sensitive to oxidation, Ms-Pd’s mild reaction conditions (40°C) may prevent undesired side reactions.

Functionalization of the Nitroso Group

Introducing the nitroso group at the 4-position requires careful consideration of regioselectivity and stability. While the provided sources focus on nitro groups, nitroso derivatives can be accessed via partial reduction of nitro precursors or direct electrophilic substitution.

Solvent and Base Selection

The solvent system significantly influences reaction kinetics and product purity. CN104529786A identifies toluene and methanol as optimal for Suzuki couplings, with methanol favoring higher yields (98%) when paired with PdCl₂. Polar aprotic solvents like DMF, while effective for dissolving substrates, may complicate nitroso group stability due to their hygroscopic nature.

Table 2. Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| Toluene | 2.4 | 98 |

| Methanol | 32.7 | 90 |

| DMF | 36.7 | 75 |

For nitroso-functionalized biphenyls, toluene’s low polarity may mitigate hydrolysis or oxidation risks. Additionally, weak bases like potassium carbonate (as in CN105732392A) are preferable to strong bases (e.g., NaOH), which could degrade sensitive functional groups.

Purification and Recrystallization

Post-reaction purification ensures high product purity. CN104529786A employs recrystallization in normal hexane or ethanol to isolate 3,4,5-trifluoro-2'-nitrobiphenyl. For this compound, fractional crystallization using petroleum ether or ethanol could achieve similar purity (>97%).

Challenges and Mitigation Strategies

Nitroso Group Stability

Nitroso compounds are prone to tautomerization and dimerization. Stabilizing agents like chelating ligands or low-temperature conditions (<40°C) may suppress degradation.

Regioselectivity in Electrophilic Substitution

The methyl groups at positions 3 and 2' direct electrophiles to the para position, but competing ortho/meta products may arise. Blocking groups or directing auxiliaries (e.g., boronic esters) could enhance selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。